molecular formula C22H23NO5 B2741870 Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1024151-75-4

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No.: B2741870
CAS No.: 1024151-75-4
M. Wt: 381.428
InChI Key: YSFNGHLIAGDGQS-UHFFFAOYSA-N
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Description

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate is a benzoate ester derivative featuring a methoxycarbonyl group at the 3-position and a phenylcyclopentyl-substituted carbonylamino moiety at the 2-position of the benzene ring. Characterization methods such as IR, NMR, and HR-MS are critical for confirming its structure, as demonstrated in related compounds .

Properties

IUPAC Name

dimethyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-19(24)16-11-8-12-17(20(25)28-2)18(16)23-21(26)22(13-6-7-14-22)15-9-4-3-5-10-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFNGHLIAGDGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the phenylcyclopentyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carbonylamino linkage using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s methoxycarbonyl group at position 3 distinguishes it from compounds 33 and 34, where substituents (Br, I) are at position 4.
  • Halogenation : Compounds 33 and 34 incorporate bromine or iodine at position 5, which may enhance molecular weight and polarizability compared to the target compound .

Physicochemical Properties

  • Physical State : Compounds 32–34 are reported as viscous liquids, suggesting the target compound may share similar liquidity due to ester-dominated hydrophobicity .
  • Stereoisomerism : Diastereomers of compounds 33 and 34 (e.g., (1S,3R)-33 vs. (1S,3S)-33) highlight the role of stereochemistry in properties like solubility and reactivity . The cyclopentyl group in the target compound may introduce fewer stereoisomers due to reduced conformational flexibility compared to cyclohexyl analogs.

Biological Activity

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H23_{23}N1_{1}O4_{4}
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 1024151-75-4

The compound features a methoxycarbonyl group and a phenylcyclopentyl moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Receptor Agonism/Antagonism : Compounds that interact with specific receptors can modulate physiological responses. For example, some derivatives have been shown to act as agonists for orexin receptors, which are involved in regulating sleep and arousal .
  • Cytotoxicity : Similar compounds have demonstrated cytotoxic effects on human cell lines, suggesting that this compound may also exhibit toxicity at certain concentrations .

Cytotoxicity Assays

In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on various human cell lines. For instance:

  • Cell Lines Tested : HEK293 (kidney), CACO2 (colon), and SH-SY5Y (neuronal).
  • Findings :
    • Significant reduction in cell viability was observed at concentrations above 7.3 mM.
    • The LC50_{50} values indicated that the compound has a dose-dependent cytotoxic effect, particularly on kidney and neuronal cells.
Cell LineLC50_{50} (mM)Observations
HEK2937.3High sensitivity to the compound
CACO2>11Slightly more resistant than HEK293
SH-SY5Y~7.3Similar toxicity profile to HEK293

Study on Related Compounds

A study focusing on methyl benzoate, a structurally related compound, evaluated its cytotoxic effects across different human cell types. The results indicated:

  • Toxicity Thresholds : Concentrations above 11 mM significantly reduced cell viability.
  • Mechanistic Insights : The study suggested that the observed cytotoxicity might be linked to mitochondrial dysfunction and oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate, and what challenges arise during its purification?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Coupling reactions : Amide bond formation between substituted benzoic acid derivatives and phenylcyclopentyl carbonyl chloride.

Esterification : Methoxycarbonyl introduction via reaction with methyl chloroformate under basic conditions.

  • Challenges : Low yields due to steric hindrance from the phenylcyclopentyl group and competing side reactions (e.g., hydrolysis of the ester group). Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
  • Key Data : Similar compounds (e.g., Methyl 5-bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate) achieved 60–70% yields after optimization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for characteristic signals:
  • δ 7.2–7.6 ppm (aromatic protons from phenylcyclopentyl and benzoate).
  • δ 3.8–4.2 ppm (methoxy groups).
  • ¹³C NMR : Confirm carbonyl carbons (e.g., ~170 ppm for ester groups).
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H313/H333 risks).
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.
  • First Aid : Immediate flushing with water for eye/skin exposure (P305+P351) .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylcyclopentyl group influence reactivity in catalytic coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky phenylcyclopentyl group reduces reaction rates in Pd-catalyzed cross-couplings (e.g., C–H activation), as observed in analogous aniline derivatives with <10% yields under standard conditions .
  • Electronic Effects : Electron-withdrawing methoxycarbonyl groups may deactivate the aromatic ring, necessitating harsher conditions (e.g., higher Pd catalyst loading or elevated temperatures).
  • Experimental Design : Compare reaction kinetics using substituents with varying steric bulk (e.g., cyclohexyl vs. cyclopentyl analogs) .

Q. What strategies resolve contradictions in spectroscopic data for diastereomers of structurally related compounds?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • NOE Spectroscopy : Differentiate diastereomers by analyzing spatial interactions (e.g., (1S*,3R*) vs. (1S*,3S*) configurations in methyl 5-bromo derivatives) .
  • Computational Modeling : Validate NMR assignments via DFT calculations (e.g., chemical shift predictions using Gaussian) .

Q. How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using fractional factorial designs.
  • Case Study : Ethyl (E)-3-(4-(benzylamino)-3-methylphenyl)acrylate synthesis achieved 15% yield via Pd/S,O-ligand catalysis, suggesting ligand tuning (e.g., S,O vs. N,N ligands) improves efficiency .
  • In Situ Monitoring : Use FTIR or LC-MS to detect intermediates and adjust reaction parameters dynamically .

Critical Analysis of Contradictions

  • Low-Yield Reactions : reports trace yields for some coupling reactions, attributed to steric hindrance or catalyst mismatch. This contrasts with higher yields (65%) in , where optimized conditions (e.g., THF solvent, TMSCl additive) were used .
  • Stereochemical Complexity : Diastereomers in required advanced separation techniques, whereas simpler analogs () lacked such challenges, highlighting the phenylcyclopentyl group’s impact .

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